3-Bromo-1-methyl-1H-indazol-6-ol
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Overview
Description
3-Bromo-1-methyl-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 3-position, a methyl group at the 1-position, and a hydroxyl group at the 6-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-indazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-azidobenzaldehydes and amines, which undergo a series of reactions to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the formation of the indazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted indazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-Bromo-1-methyl-1H-indazole-6-one.
Reduction: Formation of 1-Methyl-1H-indazol-6-ol.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
3-Bromo-1-methyl-1H-indazol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without any substituents.
3-Bromo-1H-indazole: Lacks the methyl and hydroxyl groups.
1-Methyl-1H-indazole: Lacks the bromine and hydroxyl groups.
Uniqueness
3-Bromo-1-methyl-1H-indazol-6-ol is unique due to the presence of the bromine, methyl, and hydroxyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3 |
InChI Key |
UVZVURSLOJEXHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)Br |
Origin of Product |
United States |
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